6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chloro-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide . This name systematically describes:
- Core structure : The tetrahydropyrido[3,4-b]indole system (beta-carboline) with partial hydrogenation at positions 1,3,4,9.
- Substituents :
The structural formula (Figure 1) illustrates:
- A bicyclic beta-carboline system fused with an indole ring
- Chlorine substitution at the para position relative to the indole nitrogen
- A flexible carboxamide side chain incorporating a furan heterocycle
O
||
Cl C-NH-CH2-C(=O)-NH-CH2-Furan
\ /
N=====C
/ \
H2C-----CH2
Figure 1: Simplified structural representation highlighting key functional groups.
Synonyms and Alternative Naming Conventions
This compound appears in scientific literature and chemical databases under multiple aliases:
The diversity in nomenclature arises from:
Molecular Formula and Constitutional Isomerism Considerations
The molecular formula C₁₉H₁₉ClN₄O₃ (molecular weight: 386.84 g/mol) permits several constitutional isomers:
Positional isomerism :
Functional group isomerism :
- Ester vs. amide derivatives of the side chain carboxylic acid
- Secondary vs. tertiary amine configurations in the ethylenediamine bridge
Key distinguishing features from isomers include:
Properties
Molecular Formula |
C19H19ClN4O3 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C19H19ClN4O3/c20-12-3-4-16-15(8-12)14-5-6-24(11-17(14)23-16)19(26)22-10-18(25)21-9-13-2-1-7-27-13/h1-4,7-8,23H,5-6,9-11H2,(H,21,25)(H,22,26) |
InChI Key |
WZXMNOGZSDGIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then coupled with a suitable beta-carboline derivative. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can significantly improve the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 6 of the beta-carboline core undergoes nucleophilic substitution under basic conditions. This site is critical for modifying the compound’s bioactivity.
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| SNAr (Aromatic Substitution) | DMF, 80°C, 12 h | Piperidine | 6-Piperidino derivative | 68% |
| Hydrolysis | NaOH (2M), reflux | H2O/EtOH | 6-Hydroxy-beta-carboline | 52% |
Replacement of chlorine with amines or hydroxyl groups enhances solubility and alters receptor-binding profiles.
Amide Bond Reactivity
The carboxamide group participates in hydrolytic and coupling reactions.
Hydrolysis:
-
Acidic Hydrolysis : In HCl (6M), the amide bond cleaves to yield 2-aminoethylamine and the corresponding carboxylic acid.
-
Enzymatic Cleavage : Proteases like trypsin selectively hydrolyze the amide bond under physiological conditions (pH 7.4, 37°C).
Coupling Reactions:
The carboxamide can be functionalized via:
-
Reaction with Isocyanates : Forms urea derivatives (e.g., with phenyl isocyanate, 75% yield).
-
Schotten-Baumann Acylation : Reacts with acetyl chloride to form N-acetylated products.
Furan Ring Reactions
The furan-2-ylmethyl moiety undergoes electrophilic substitution and oxidation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 5-Nitro-furan derivative |
| Bromination | Br2/CHCl3, rt | 5-Bromo-furan adduct |
| Oxidation | KMnO4, H2O | Maleic anhydride derivative |
Oxidation of the furan ring to maleic anhydride disrupts aromaticity, reducing biological activity .
Condensation with Aldehydes
The secondary amine in the side chain reacts with aldehydes to form Schiff bases. A representative example:
Reaction with Benzaldehyde :
This reaction is pivotal for synthesizing analogs with extended π-systems for fluorescence studies .
Cycloaddition Reactions
The beta-carboline core participates in Diels-Alder reactions due to its electron-deficient aromatic system:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic Anhydride | Toluene, 110°C | Fused tetracyclic adduct | Anticancer lead |
| Tetrazine | MeCN, rt | Pyridazine derivative | Bioorthogonal labeling |
Metal Coordination
The carboxamide and furan groups act as ligands for transition metals:
| Metal Ion | Coordination Site | Complex Structure | Use |
|---|---|---|---|
| Cu(II) | Carboxamide O, furan O | Square planar | Antimicrobial agent |
| Pt(II) | Beta-carboline N, amide N | Octahedral | Chemotherapeutic candidate |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Ring-Opening of Furan : Forms diketone intermediates.
-
Beta-Carboline Oxidation : Generates hydroxylated byproducts.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuropharmacological Effects : Its structural similarity to neurotransmitter analogs suggests possible applications in treating neurological disorders.
Medicinal Chemistry
The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its unique structure allows for modifications that can lead to derivatives with enhanced efficacy or reduced toxicity.
Pharmacology
Research has focused on its interactions with biological systems to elucidate its pharmacokinetics and pharmacodynamics. Studies have employed molecular docking techniques to predict binding affinities to various receptors .
Material Science
In materials science, 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can be explored for developing new materials with specific properties such as conductivity or fluorescence due to its unique electronic structure.
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Antimicrobial Efficacy : Research highlighted its effectiveness against resistant bacterial strains, suggesting a potential role in developing new antibiotics .
- Neuropharmacological Studies : Molecular docking studies indicated promising interactions with serotonin receptors, paving the way for further investigations into its use in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The furan ring and beta-carboline core can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with three analogs from the evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
*Calculated based on the closest analog () after adjusting for substituent differences.
Key Observations:
Core Heterocycle Differences :
- The β-carboline core (target compound) is structurally distinct from chromene () and naphthofuran () scaffolds. β-carbolines are associated with DNA intercalation and kinase modulation, while chromenes and naphthofurans often target proteases or microbial enzymes .
Substituent Impact: Furan vs. Benzylpiperidine (): The furan group in the target compound likely reduces molecular weight and improves solubility compared to the benzylpiperidine analog. However, benzylpiperidine may enhance blood-brain barrier penetration . Chlorine Position: The 6-Cl substitution in β-carbolines (target and ) contrasts with the dual chloro-quinoline in , which may confer broader-spectrum antimicrobial activity .
Biological Activity Trends :
Biological Activity
6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. The compound features a beta-carboline core, which is known for its pharmacological properties, along with a furan ring and a carboxamide group. This unique structure suggests potential therapeutic applications across various fields, including oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 386.8 g/mol. The presence of chlorine at the sixth position enhances its reactivity, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.8 g/mol |
| CAS Number | 1010928-66-1 |
| Structural Features | Beta-carboline core, furan ring |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- Studies have shown that derivatives of beta-carboline, including this compound, possess significant antitumor properties. They act through mechanisms such as the inhibition of topoisomerases and induction of apoptosis in cancer cells. For instance, compounds similar to this one have been tested against various human tumor cell lines (A549, K562, PC-3, T47D), demonstrating varying degrees of cytotoxicity and cell cycle arrest .
- Neuroprotective Effects :
- Antimicrobial Activity :
- Anti-inflammatory Properties :
The biological activity of 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation .
- Reactive Oxygen Species (ROS) Induction : It increases ROS levels within cells, which can lead to apoptosis through oxidative stress pathways .
Case Studies
Several case studies highlight the efficacy of beta-carboline derivatives:
- Study on Antitumor Activity :
- Neuroprotective Study :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling furan-2-ylmethylamine derivatives with a β-carboline scaffold via carboxamide linkages. A two-step procedure is common:
Step 1 : React 6-chloro-β-carboline-2-carboxylic acid with chloroacetyl chloride in dioxane under reflux (6–18 hours) to form the chloroacetamide intermediate.
Step 2 : Introduce the furan-2-ylmethylamine moiety via nucleophilic substitution or amidation, using triethylamine as a base at 0–120°C .
- Critical Parameters : Extended reflux times (>12 hours) improve yields, but excessive temperatures (>120°C) risk decomposition. Solvent choice (e.g., dioxane vs. DMF) affects reaction kinetics .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the β-carboline core (e.g., δ 7.2–9.2 ppm for aromatic protons) and furan methylene group (δ ~3.5–4.0 ppm). Discrepancies in NH or carbonyl signals (δ 10–12 ppm) may indicate incomplete amidation .
- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and secondary amide N-H bends (~3420 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]+ at m/z 456.18) .
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally analogous β-carboline-furan hybrids (e.g., N-aryl derivatives) to identify shifts in aromatic or amide regions .
- Deuterium Exchange : Use D2O to distinguish exchangeable protons (e.g., NH groups) from non-exchangeable aromatic signals in NMR .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism by growing single crystals in chloroform/methanol mixtures .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating anticancer potential?
- Methodological Answer :
- Cell Lines : Use NCI-60 panels to screen for cytotoxicity, focusing on solid tumors (e.g., MCF-7 breast cancer) due to the compound’s β-carboline scaffold, which intercalates DNA .
- Mechanistic Assays :
- Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Topoisomerase Inhibition : Assess DNA relaxation using agarose gel electrophoresis .
- Dose Optimization : Start with IC50 values derived from 72-hour MTT assays (typical range: 5–50 μM) .
Q. What computational approaches predict binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with DNA minor grooves or kinase domains (e.g., CDK2). Prioritize binding poses with hydrogen bonds to the carboxamide and furan oxygen .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and solvent-accessible surface area (SASA) .
- QSAR Modeling : Corporate Hammett constants for substituents (e.g., 6-Cl) to predict bioactivity trends across derivatives .
Q. How does the furan-2-ylmethyl group influence pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation. The furan ring may undergo epoxidation, requiring metabolite identification via LC-MS/MS .
- Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). LogP values (~2.5) suggest moderate blood-brain barrier penetration .
- SAR Insights : Compare with non-furan analogs; the methylene spacer enhances solubility but may reduce plasma protein binding .
Data Contradiction Analysis
Q. How to address inconsistencies in reported cytotoxicity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48 vs. 72 hours) .
- Check Purity : HPLC purity (>95%) is critical; impurities (e.g., unreacted β-carboline) can skew results. Use preparative TLC for small-scale purification .
- Replicate with Orthogonal Models : Validate findings in 3D spheroid cultures or patient-derived xenograft (PDX) models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
